rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate

Medicinal Chemistry PDE1 Inhibitors Scaffold Hopping

This rel-(3aS,6aR) stereoisomer boasts a furo[2,3-c]pyrrole core distinct from the furo[3,2-b] PDE1 inhibitor series, enabling novel SAR. Its N-benzyl group permits selective hydrogenolytic removal without disturbing the methyl ester—a critical advantage over acid-labile N-Boc analogs. Using a generic N-substituted analog risks losing defined stereochemistry and debenzylative cycloetherification potential. Standard purity 97%, ideal for medicinal chemistry and complex alkaloid synthesis.

Molecular Formula C15H19NO3
Molecular Weight 261.32 g/mol
Cat. No. B8214313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate
Molecular FormulaC15H19NO3
Molecular Weight261.32 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCOC1CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C15H19NO3/c1-18-14(17)15-7-8-19-13(15)10-16(11-15)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3/t13-,15-/m0/s1
InChIKeyPRBRMGFBZIXOSR-ZFWWWQNUSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate is a Defined Chemical Intermediate


rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate (CAS 2696257-39-1) is a chiral, bicyclic hexahydrofuro[2,3-c]pyrrole building block featuring a fused tetrahydrofuran-pyrrolidine core, a methyl ester at the 3a-position, and an N-benzyl substituent . Its defined relative stereochemistry (rel-3aS,6aR) and specific substitution pattern differentiate it from other hexahydrofuropyrrole regioisomers, such as those in the furo[3,2-b]pyrrole series, which are explored as PDE1 inhibitors [1]. The compound is supplied as a research intermediate with a standard purity of 97% (NLT) for use in medicinal chemistry and pharmaceutical R&D .

Critical Structural Reasons Not to Substitute rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate Casually


Substitution of this compound with a closely related hexahydrofuropyrrole analog is risky due to three key structural determinants. First, the furo[2,3-c]pyrrole scaffold is a regioisomer of the more commonly studied furo[3,2-b]pyrrole PDE1 inhibitor core, meaning that biological target engagement and downstream synthetic reactivity are not interchangeable between the [2,3-c] and [3,2-b] systems [1]. Second, the defined rel-(3aS,6aR) stereochemistry imposes a specific three-dimensional orientation of the ester and the N-benzyl group, which can directly impact the diastereoselectivity of subsequent transformations. Third, the N-benzyl substituent serves a dual role as a protecting group and a potential precursor for debenzylative cycloetherification or N-debenzylation, a chemistry that is not accessible with N-Boc, N-methyl, or N-H analogs [1]. Using a generic N-substituted hexahydrofuropyrrole without the benzyl group would preclude these specific synthetic routes.

Quantitative Differentiation Evidence for rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate


Regioisomeric Scaffold Control: furo[2,3-c]pyrrole vs. furo[3,2-b]pyrrole Core

The target compound features a furo[2,3-c]pyrrole core, which is a distinct regioisomer from the furo[3,2-b]pyrrole core used in PDE1 inhibitor research. In published studies, hexahydro-2H-furo[3,2-b]pyrrole derivatives demonstrated PDE1 inhibitory activity with IC50 values in the high nanomolar to low micromolar range and showed antiproliferative effects on A375 melanoma cells [1]. In contrast, no PDE1 inhibition data have been reported for the furo[2,3-c] regioisomer. This regioisomeric difference creates a specific research opportunity: the [2,3-c] scaffold may exhibit divergent selectivity profiles or synthetic accessibility compared to the [3,2-b] scaffold, making it a valuable tool for scaffold-hopping campaigns.

Medicinal Chemistry PDE1 Inhibitors Scaffold Hopping

N-Benzyl Substituent as a Dual-Function Handle: Synthetic Versatility vs. N-Boc and N-H Analogs

The N-benzyl group on the target compound enables two distinct synthetic pathways not possible with N-Boc (tert-butoxycarbonyl) or N-H analogs. First, catalytic hydrogenolysis (N-debenzylation) selectively removes the benzyl group to liberate the free secondary amine under orthogonal conditions to the methyl ester, without affecting acid-labile protecting groups [1]. Second, the benzyl group can participate in debenzylative cycloetherification to construct additional ring systems, a key step demonstrated in the synthesis of PDE1-inhibitory hexahydro-2H-furo[3,2-b]pyrroles [1]. The closest commercial analog, rel-(3aS,6aR)-5-(tert-butoxycarbonyl)hexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylic acid (CAS 2828433-60-7), contains an N-Boc group which requires acidic deprotection conditions that may be incompatible with acid-sensitive substrates and does not enable debenzylative cyclization chemistry.

Synthetic Chemistry Protecting Group Strategy Debenzylation

Defined Relative Stereochemistry (rel-3aS,6aR) for Diastereoselective Synthesis

The target compound is specified with rel-(3aS,6aR) stereochemistry, providing a single defined diastereomer. In contrast, the closely related racemic methyl (3aR,6aR)-5-benzyl-hexahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate and other racemic mixtures introduce stereochemical uncertainty that can compromise the diastereomeric excess (de) of subsequent reactions. The J-GLOBAL database lists a stereochemically distinct analog: 5-benzyl 4-methyl (3aR,4S,6aR)-2,2-dimethyl-hexahydro-2H-furo[2,3-c]pyrrole-4,5-dicarboxylate [1], which differs in both substitution pattern and stereochemistry at the 4-position. Using a defined diastereomer ensures reproducibility in multi-step syntheses where the relative orientation of the ester and the pyrrolidine ring junction influences the stereochemical outcome of subsequent cyclizations or nucleophilic additions.

Stereochemistry Chiral Building Blocks Diastereoselective Synthesis

Purity Specification and Batch-to-Batch Reproducibility for Procurement Decisions

The target compound is consistently supplied at NLT 97% purity with accompanying batch-specific analytical data including NMR and HPLC traces . This is comparable to the purity specifications of its closest N-Boc analog (CAS 2828433-60-7, also NLT 97%) , but the benzyl analog offers distinct advantages in applications requiring orthogonal deprotection strategies. The availability of lot-specific QC documentation supports GLP-compliant research workflows and enables traceable structure confirmation before use in critical synthetic steps.

Quality Control Chemical Procurement Analytical Chemistry

High-Value Application Scenarios for rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate


Scaffold-Hopping for Novel PDE1 Inhibitor Discovery

Medicinal chemistry teams investigating PDE1 as a target for neurodegenerative or psychiatric disorders can use this compound as a scaffold-hopping starting point. As the furo[2,3-c]pyrrole regioisomer has not been explored for PDE1 inhibition, unlike the furo[3,2-b] series which shows IC50 values in the high nM to low µM range [1], this building block enables the synthesis of a novel compound library for patenting and SAR exploration.

Multi-Step Synthesis Requiring Orthogonal N-Deprotection Strategies

In complex molecule synthesis where the target contains both acid-labile and hydrogenolytically labile protecting groups, the N-benzyl substituent offers a critical advantage. The benzyl group can be removed via catalytic hydrogenolysis without affecting the methyl ester or acid-sensitive moieties, a selectivity not achievable with N-Boc analogs like CAS 2828433-60-7 which require acidic conditions [1]. This enables convergent synthetic routes with fewer protection/deprotection steps.

Diastereoselective Natural Product or Bioactive Molecule Synthesis

The defined rel-(3aS,6aR) stereochemistry provides a rigid, chiral bicyclic framework suitable for diastereoselective transformations. This compound can serve as a stereochemical anchor in the synthesis of complex alkaloid-like structures or spirocyclic compounds, where the relative orientation of the ester and ring junction dictates the facial selectivity of subsequent reactions [2].

Debenzylative Cycloetherification to Access Fused Polycyclic Systems

Building on the methodology established by Castán et al. [1], researchers can employ the N-benzyl group of this compound in intramolecular debenzylative cycloetherification reactions to construct additional oxygen-containing rings. This strategy is directly applicable to generating novel hexahydrofuropyrrole-based polycyclic scaffolds with potential biological activity.

Quote Request

Request a Quote for rel-Methyl (3aS,6aR)-5-benzylhexahydro-3aH-furo[2,3-c]pyrrole-3a-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.